Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-
Description
Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is a chemical compound with the molecular formula C10H14BrN4O5P. It is known for its unique structure, which includes a brominated purine moiety and a phosphonic acid group.
Properties
CAS No. |
643028-67-5 |
|---|---|
Molecular Formula |
C10H14BrN4O5P |
Molecular Weight |
381.12 g/mol |
IUPAC Name |
[2-(6-bromopurin-9-yl)-4-hydroxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H14BrN4O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(1-2-16)3-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,17,18,19) |
InChI Key |
DGWAEDMEWRZQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Br)N=CN2C(CCO)COCP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- typically involves multiple steps, starting with the bromination of a purine derivativeThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the purine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can produce a variety of substituted purine compounds .
Scientific Research Applications
Medicinal Chemistry
Phosphonic acids are known for their biological activities, particularly as antiviral agents. The purine-like structure of [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- suggests potential efficacy against viral infections.
Antiviral Properties :
- Mechanism : The compound may inhibit viral replication by mimicking nucleotide structures essential for viral genome synthesis.
- Case Study : In vitro studies have shown that this compound can effectively inhibit HIV reverse transcriptase, acting as a competitive inhibitor and significantly reducing viral load .
Antibacterial Activity
Research indicates that phosphonic acid derivatives can exhibit antibacterial properties by interfering with bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Study : A comparative study assessed various phosphonic acid derivatives against standard bacterial strains, demonstrating that compounds similar to [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Agricultural Applications
In agriculture, phosphonic acids are utilized as herbicides and fungicides due to their ability to inhibit specific enzymatic pathways critical for plant growth and pathogen resistance.
Mechanism of Action :
Phosphonic acids can disrupt metabolic processes in plants and pathogens, leading to reduced growth or increased susceptibility to environmental stressors .
Research Findings and Insights
Recent studies have explored the biological activity of phosphonic acids:
- Discovery of Natural Products : Genome mining in actinomycetes has revealed new phosphonic acid natural products with diverse bioactivities, including antibacterial effects .
- Inhibition Studies : Research has focused on synthesizing phosphonate analogs that inhibit purine nucleoside phosphorylase (PNP), critical in purine metabolism .
Mechanism of Action
The mechanism of action of phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- involves its interaction with specific molecular targets and pathways. For example, in antiviral research, the compound may inhibit viral replication by targeting viral enzymes or interfering with viral DNA synthesis. In cancer research, it may induce apoptosis or inhibit cell proliferation by modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonic acid derivatives and brominated purine compounds. Examples include:
- Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]-
- Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)ethoxy]methyl]-
- Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-
Uniqueness
Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is unique due to its specific combination of a brominated purine moiety and a phosphonic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Phosphonic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl] is particularly noteworthy for its structural features that suggest potential antiviral and antimalarial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Structural Overview
The compound features a purine moiety, which is a common structural element in many biologically active molecules. The presence of the bromine atom and hydroxybutoxy group enhances its chemical properties, potentially influencing its biological interactions.
Antiviral Properties
Research indicates that phosphonic acids with purine-like structures can exhibit antiviral activity by mimicking nucleosides. For instance, compounds similar to [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl] have been studied for their ability to inhibit viral replication.
- Mechanism of Action : These compounds often act as prodrugs that require metabolic conversion to become active. They can inhibit viral enzymes or compete with natural substrates, thereby disrupting viral replication processes.
- Case Studies :
Antimalarial Activity
The compound's potential as an antimalarial agent has also been explored. Phosphonic acid derivatives have shown promise in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria.
- In Vitro Studies :
- In a comparative study of various phosphonate compounds, one derivative showed an IC50 value of 74 nM against P. falciparum-infected red blood cells, indicating potent antimalarial activity .
- The structural features, including the hydroxyl group and chain length, were found to significantly influence efficacy.
Comparative Analysis
The following table summarizes the biological activities of several compounds structurally related to [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl] :
| Compound Name | Structure Similarity | Biological Activity | IC50 (nM) |
|---|---|---|---|
| 3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl phosphonic acid | Contains purine derivative | Potential antiviral properties | N/A |
| Acyclovir Phosphonate | Purine base | Antiviral activity | 0.5 - 10 |
| Tenofovir Disoproxil Fumarate | Phosphonate group | Antiretroviral activity | 0.3 - 5 |
| (R)-(4-(2-amino-6-oxo-9H-purin-9-yl)-2-hydroxybutyl)-phosphonic acid | Similar purine base | Antimalarial activity | 74 |
Research Findings
- Synthesis and Testing : Recent studies have synthesized various hydroxyphosphonic acid derivatives and evaluated their biological activities. The results indicated that modifications in the hydroxyl group and chain length significantly affect their potency .
- Toxicity Assessments : Compounds derived from phosphonic acids often exhibit low toxicity in mammalian cells, making them suitable candidates for therapeutic applications . For example, a derivative tested showed a CC50 (cytotoxic concentration) of 132 ± 20 μM, indicating a favorable safety profile .
- Mechanistic Insights : The interaction mechanisms of phosphonic acids with biological targets are primarily through competitive inhibition of enzyme active sites, similar to phosphate esters . This characteristic allows them to interfere with critical biochemical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
